(-)-Methyl myrtenate

Description

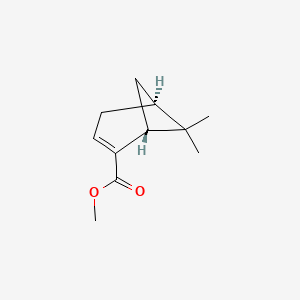

Structure

2D Structure

3D Structure

Properties

CAS No. |

59598-42-4 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

methyl (1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C11H16O2/c1-11(2)7-4-5-8(9(11)6-7)10(12)13-3/h5,7,9H,4,6H2,1-3H3/t7-,9-/m0/s1 |

InChI Key |

HBIHNNBZGOVTTR-CBAPKCEASA-N |

Isomeric SMILES |

CC1([C@H]2CC=C([C@@H]1C2)C(=O)OC)C |

Canonical SMILES |

CC1(C2CC=C(C1C2)C(=O)OC)C |

Origin of Product |

United States |

Occurrence, Distribution, and Chemotaxonomic Investigations of Methyl Myrtenate

Botanical Sources and Isolation Methodologies in Natural Products Research

(-)-Methyl myrtenate is a monoterpene ester found in the essential oils of various plant species. Its isolation and identification are primarily achieved through hydrodistillation of plant material, followed by analytical techniques such as gas chromatography-mass spectrometry (GC-MS). tandfonline.comresearchgate.net Steam distillation is a common method for extracting the essential oil from the aerial parts of plants. tandfonline.com The resulting oil is then typically analyzed to identify and quantify its chemical constituents. tandfonline.comresearchgate.net

Identification and Quantification in Plant Essential Oils

The identification of this compound in essential oils is confirmed by comparing its mass spectra and retention indices with those of known standards. tandfonline.com Quantification is generally performed using gas chromatography with flame ionization detection (GC-FID). juniperus.org

Darwinia citriodora, commonly known as lemon-scented myrtle, is a significant natural source of this compound. researchgate.netresearchgate.net Research has identified two distinct chemotypes of this Australian native plant. researchgate.net One chemotype is characterized by a high concentration of methyl myrtenate, ranging from 56% to 76% of the essential oil composition. researchgate.netmdpi.com Another chemotype contains a mixture of both methyl myrtenate and methyl geranate (B1243311), with concentrations of the combined esters ranging from 49% to 75%. researchgate.net The essential oil is typically obtained through hydrodistillation of the leaves and twigs, with yields ranging from 0.5% to 1.1% on a fresh weight basis. researchgate.net Other notable compounds found in the oil include α-pinene, (Z)-β-ocimene, linalool, bicyclogermacrene, and viridiflorol. researchgate.netmdpi.com

Table 1: Key Chemical Constituents of Darwinia citriodora Essential Oil

| Compound | Concentration Range (%) |

| This compound | 56 - 76 |

| Methyl geranate | 49 - 75 (in mixed chemotype) |

| α-Pinene | ~7.8 |

| (Z)-β-Ocimene | ~2.0 |

| Linalool | ~1.7 |

| Bicyclogermacrene | ~1.3 |

| Viridiflorol | ~2.3 |

Data sourced from multiple studies. researchgate.netmdpi.com

Agrimonia aitchisonii, a member of the Rosaceae family, has been identified as a noteworthy source of this compound. tandfonline.comtandfonline.com Essential oil extracted from the aerial parts of this plant, which grows wild in the Himalayan region, was found to be particularly rich in this compound. tandfonline.comicar.org.in Analysis through gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) revealed that methyl myrtenate can constitute up to 62.4% of the oil. tandfonline.comtandfonline.com Other significant components identified in the oil include limonene (B3431351), linalool, myrtenyl acetate, linalyl acetate, and zingiberene. tandfonline.comtandfonline.comresearchgate.net The essential oil is typically obtained by steam distillation of the fresh, flowering aerial parts. tandfonline.com Studies on A. aitchisonii from different locations have shown some variation in the chemical profile, with some samples showing limonene and camphene (B42988) as other major constituents alongside methyl myrtenate. icar.org.inresearchgate.net

Table 2: Major Components of Agrimonia aitchisonii Essential Oil

| Compound | Concentration (%) |

| This compound | 62.4 |

| Limonene | 7.2 |

| Linalyl acetate | 5.9 |

| Linalool | 4.8 |

| Myrtenyl acetate | 4.6 |

| Zingiberene | 2.4 |

Data from a study on A. aitchisonii from the Kumaun Himalaya. tandfonline.comtandfonline.com

This compound has been reported as a component of the essential oil of Hyssopus officinalis (hyssop). ecronicon.netunito.itnih.gov While not always a major constituent, its presence is of chemotaxonomic interest. ecronicon.netunito.it The chemical composition of hyssop essential oil can vary significantly depending on the genotype and geographical origin. core.ac.uknih.gov The primary components are often cis- and trans-pinocamphone. core.ac.uk In some analyses, methyl myrtenate has been identified, although often in smaller quantities. researchgate.netmdpi.com For instance, one study reported its presence at 0.1%. researchgate.net The identification of various pinane (B1207555) derivatives, including methyl myrtenate, contributes to the chemical fingerprinting of different Hyssopus species and varieties. ecronicon.netunito.it

The essential oil of Calocedrus decurrens (incense cedar) has been found to contain this compound. nih.govmiddlebury.edu This compound is present in the essential oils derived from the leaves, old branches, and young branches. nih.gov While the major components of the oil are typically monoterpene hydrocarbons like α-pinene, myrcene, and Δ-3-carene, methyl myrtenate has been identified as an uncommon but present monoterpene ester, with concentrations ranging from 1.6% to 3.5%. nih.gov The chemical composition can vary based on the part of the plant used and the geographical location of the tree. juniperus.orgnih.gov For example, populations from Oregon and California have shown high levels of δ-3-carene and limonene. juniperus.org The presence of methyl myrtenate adds to the complex chemical profile of this coniferous species. nih.gov

Table 3: Concentration of this compound in Different Parts of Calocedrus decurrens

| Plant Part | This compound Concentration (%) |

| Leaf | 1.6 |

| Old Branches | Not specified in the provided range |

| Young Branches | 3.5 |

Data from a study on C. decurrens from Corsica. nih.gov

This compound is a known constituent of the foliar essential oil of Chamaecyparis lawsoniana (Port Orford cedar). nih.govnih.gov The chemical composition of C. lawsoniana essential oil varies considerably based on the tree's geographical origin. researchgate.net In some studies of trees from Oregon, methyl myrtenate was identified as a notable component, with concentrations ranging from 2.0% to 5.4%. nih.govnih.gov Research on Greek C. lawsoniana has reported even higher concentrations, at 9.7%. researchgate.netmdpi.com The major components of the oil are often limonene, oplopanonyl acetate, and beyerene. nih.govnih.gov The essential oil is obtained through hydrodistillation of the leaves. nih.govmdpi.com

Table 4: Reported Concentrations of this compound in Chamaecyparis lawsoniana from Different Regions

| Region | This compound Concentration (%) |

| Oregon, USA | 2.0 - 5.4 |

| Greece | 9.7 |

Data sourced from multiple studies. nih.govnih.govresearchgate.netmdpi.com

Methodological Advances in Essential Oil Extraction and Initial Fractionation

The extraction of essential oils, including those containing this compound, has evolved from traditional methods to more advanced and efficient techniques. Conventional hydrodistillation (HD), while widely used, has disadvantages such as long extraction times, high energy consumption, and potential thermal degradation of sensitive compounds. ajgreenchem.comnih.gov

Modern methods offer significant improvements. researchgate.net Microwave-assisted hydrodistillation (MAHD) uses microwave radiation to rapidly heat the plant material, reducing extraction time and energy usage. nih.govscielo.br Studies have shown MAHD can produce a higher quality oil with greater concentrations of oxygenated compounds compared to traditional HD. nih.gov Other innovative microwave-based techniques include microwave hydrodiffusion and gravity (MHG) and solvent-free microwave extraction (SFME), which are noted for their speed and reduced environmental impact. ajgreenchem.com

Supercritical fluid extraction (SFE), often using carbon dioxide (CO2), is another advanced method. SFE is highly selective and operates at low temperatures, which is ideal for preserving heat-sensitive compounds. ajgreenchem.comnih.gov Ultrasound-assisted extraction (UAE) is recognized for being time-saving, environmentally friendly, and highly efficient. ajgreenchem.com These green technologies not only improve yield and quality but also align with a growing demand for sustainable and efficient industrial processes in the extraction of natural products. researchgate.net For initial fractionation, fractional distillation under vacuum can be employed to separate components at lower temperatures, minimizing degradation. researchgate.net

Chemotaxonomic and Chemophenetic Studies Related to the Compound

Analysis of Interspecific and Intraspecific Variations in Compound Abundance

The abundance of this compound shows significant variation both between different species (interspecific) and within a single species (intraspecific). mdpi.com

Interspecific variation is evident when comparing its concentration across different genera. For example, in Darwinia citriodora, methyl myrtenate can be the dominant component, reaching up to 76% of the essential oil. researchgate.net In contrast, its concentration is significantly lower in other species, such as Chamaecyparis lawsoniana, where it has been reported at levels of 2.0% and 5.4% in different samples. researchgate.netnih.gov In Myrtus communis and Eleutherococcus senticosus, it is present in even smaller, often trace, amounts. najah.edumdpi.com This variation is crucial for chemotaxonomy, which uses chemical constituents to classify and differentiate plant species. researchgate.net

Intraspecific variation , the occurrence of different chemical profiles (chemotypes) within the same species, is also well-documented. A clear example is Darwinia citriodora, which presents at least two distinct chemotypes: one rich almost exclusively in methyl myrtenate, and another containing a mixture of methyl myrtenate and methyl geranate. researchgate.net Similarly, high intraspecific diversity is common in many aromatic plants like Hyssopus officinalis, where variations in major components are linked to different genotypes. ceon.rscore.ac.uknih.gov The existence of these chemotypes highlights the importance of chemical analysis for standardizing natural products, as different chemotypes of the same plant can have different properties and applications. researchgate.netmdpi.com

Examination of Environmental and Geographic Influences on Chemotype Expression

Studies on various aromatic plants have demonstrated that the same species grown in different locations can produce essential oils with different chemical profiles. researchgate.netnih.gov For instance, research on Hyssopus officinalis showed that climatic conditions, such as weather patterns over different years, influenced the yield and composition of its essential oil. mdpi.com While a plant may be genetically predisposed to produce certain compounds, the quantitative expression of these compounds can be modulated by the environment. ifvcns.rs

In some cases, however, a clear geographical pattern for different chemotypes is not observed. mdpi.com For example, multiple chemotypes of Eremophila deserti are often found growing together within the same population, suggesting that genetic factors may play a more dominant role than geography in the expression of its chemotype in that particular species. mdpi.com The interplay between genetics and environment is complex, and understanding it is vital for the cultivation and harvesting of plants to obtain essential oils with a consistent and desired chemical composition. researchgate.netcore.ac.uk

Data Tables

Table 1: Percentage of this compound in Various Plant Species

| Botanical Name | Family | Plant Part | Percentage (%) | Reference(s) |

| Darwinia citriodora (Chemotype 1) | Myrtaceae | Leaves & Twigs | 56 - 76 | researchgate.net, researchgate.net |

| Darwinia citriodora (Chemotype 2) | Myrtaceae | Leaves & Twigs | ~25 - 37.5 (in a 50/50 mix with methyl geranate) | researchgate.net |

| Chamaecyparis lawsoniana | Cupressaceae | Foliage | 2.0 - 5.4 | researchgate.net, nih.gov |

| Melaleuca pachyphylla | Myrtaceae | Not Specified | 6.7 | aciar.gov.au |

| Myrtus communis | Myrtaceae | Leaves | 0.10 | najah.edu |

| Eleutherococcus senticosus | Araliaceae | Fruits | 0.07 | mdpi.com |

Application of Chemophenetic Patterns in Botanical Classification and Phylogenetics

Chemophenetics, a field that has evolved from the concepts of chemosystematics and chemotaxonomy, utilizes the chemical profiles of organisms as phenotypic characters to aid in their classification. mdpi.com This approach posits that the array of secondary metabolites, such as the components of essential oils, are tangible expressions of a plant's genetic makeup, much like its morphological features. mdpi.com Consequently, the presence, absence, or relative abundance of specific compounds can serve as a valuable tool for distinguishing between taxa at various levels, from subspecies and species to genera and families. The distribution patterns of these chemical markers can reveal relationships and delineations that may not be apparent from morphology alone. mdpi.com

Detailed research into the chemical composition of plant essential oils has identified this compound in several species across different families. For instance, in the family Cupressaceae, analysis of the foliar essential oil from Chamaecyparis lawsoniana (Port Orford cedar) revealed that methyl myrtenate is a notable constituent, with concentrations ranging from 2.0% to 5.4%. mdpi.comresearchgate.netnih.gov Interestingly, studies have noted significant differences in the essential oil composition of C. lawsoniana from its native habitat in Oregon compared to trees cultivated in other geographical locations, highlighting how chemophenetic patterns can vary within a species. nih.gov In another example from the Lauraceae family, the essential oil of Litsea tomentosa has been found to contain 7.0% methyl myrtenate, where it is one of several predominant constituents. researchgate.net

The utility of this compound as a chemotaxonomic marker is also evident in the Lamiaceae family. The compound has been reported in Hyssopus officinalis (hyssop). nih.gov Studies analyzing different genotypes of hyssop have shown variations in the concentration of methyl myrtenate, with some analyses reporting it in trace amounts up to 0.1%. core.ac.uk This demonstrates that chemophenetic analysis can extend to differentiating between subspecies or chemical forms (chemotypes) within a single species. Similarly, in the Pinaceae family, this compound has been detected in the needle essential oil of Abies spectabilis, albeit in trace amounts. essencejournal.com Its reported presence in Artemisia annua (Asteraceae) further widens its known distribution. nih.gov

The enantiomeric distribution of terpenes is also a powerful tool in chemotaxonomy. essencejournal.com The specific stereoisomer, such as this compound, provides a more refined chemical fingerprint than the racemic mixture, aiding in more precise classification and phylogenetic analysis. The pattern that emerges from documenting the presence and concentration of this compound and other related terpenes helps to construct a detailed chemical profile that complements morphological and molecular data in defining taxonomic relationships. mdpi.com

Occurrence of this compound in Selected Plant Species

| Plant Family | Species | Plant Part | Concentration of this compound (%) |

| Cupressaceae | Chamaecyparis lawsoniana | Foliage | 2.0 - 5.4 mdpi.comnih.gov |

| Lauraceae | Litsea tomentosa | Leaves | 7.0 researchgate.net |

| Lamiaceae | Hyssopus officinalis | Aerial Parts | trace - 0.1 nih.govcore.ac.uk |

| Pinaceae | Abies spectabilis | Needles | trace essencejournal.com |

| Asteraceae | Artemisia annua | Aerial Parts | Present nih.gov |

Biosynthetic Pathways and Mechanistic Elucidation of Methyl Myrtenate

General Framework of Monoterpene Biosynthesis

Monoterpenes, the C10 class of terpenes, are synthesized in plants through intricate and highly regulated metabolic pathways. The fundamental building blocks for all terpenoids, including monoterpenes, are the five-carbon isomers isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids. kegg.jp While there can be some metabolic crosstalk between them, the MEP pathway is predominantly responsible for the production of monoterpenes. mdpi.com

In the plastid, the MEP pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic steps to yield both IPP and DMAPP. The enzyme geranyl diphosphate synthase (GPPS) then catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP to form geranyl diphosphate (GPP). ontosight.ai GPP is the universal C10 precursor for all monoterpenes. annalsmedres.org

The immense diversity of monoterpene structures arises from the activity of a large family of enzymes known as terpene synthases (TPSs), or more specifically, monoterpene synthases (MTPSs). ontosight.ai These enzymes utilize GPP as a substrate, catalyzing complex cyclization and rearrangement reactions through carbocation intermediates to produce a wide array of cyclic (monocyclic and bicyclic) and acyclic hydrocarbon skeletons. ontosight.ai The specific monoterpene synthase involved dictates the initial core structure of the resulting compound.

| Pathway | Location | Precursors | Key Intermediate | Product Class |

| Mevalonate (MVA) Pathway | Cytoplasm | Acetyl-CoA | Mevalonic Acid | Primarily Sesquiterpenes, Triterpenes |

| 2-C-methyl-D-erythritol-4-phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | 2-C-Methyl-D-erythritol 4-phosphate | Primarily Monoterpenes, Diterpenes |

Proposed Enzymatic Steps and Intermediates Leading to Myrtenic Acid Derivatives

The biosynthesis of (-)-methyl myrtenate is a multi-step process involving the functionalization of a parent monoterpene hydrocarbon. The pathway is believed to commence from the bicyclic monoterpene (-)-α-pinene, which is itself produced from GPP by the action of a stereospecific (-)-α-pinene synthase. ontosight.ai Following the formation of the α-pinene backbone, a series of oxidative modifications and a final esterification step are proposed to yield this compound. nih.gov

Oxidation of (-)-α-Pinene to (-)-Myrtenol (B191924): The first step is the allylic oxidation of (-)-α-pinene at the C10 methyl group. This hydroxylation reaction is characteristic of cytochrome P450 monooxygenases (CYP450s), a diverse family of enzymes known for their role in functionalizing terpene skeletons. This reaction yields (-)-myrtenol. nih.goveuropa.eu

Dehydrogenation of (-)-Myrtenol to (-)-Myrtenal: The alcohol (-)-myrtenol is subsequently oxidized to the corresponding aldehyde, (-)-myrtenal. This conversion is catalyzed by an NAD+-dependent oxidoreductase known as myrtenol (B1201748) dehydrogenase. ontosight.aiethz.ch This enzyme facilitates the transfer of a hydride ion from the alcohol to the NAD+ cofactor, forming the aldehyde and NADH. ontosight.ai

Oxidation of (-)-Myrtenal to (-)-Myrtenic Acid: The aldehyde is further oxidized to a carboxylic acid, (-)-myrtenic acid. This step is catalyzed by an enzyme presumed to be a myrtenal (B1677600) dehydrogenase, likely belonging to the aldehyde dehydrogenase (ALDH) superfamily. kegg.jpmodelseed.org Studies on the metabolism of related monoterpenes have shown that myrtenic acid is a key metabolite of myrtenal. nih.gov

Methylation of (-)-Myrtenic Acid to this compound: The final step is the esterification of the carboxyl group of (-)-myrtenic acid to form the methyl ester, this compound. This reaction involves the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM). This type of reaction is catalyzed by O-methyltransferases (OMTs), a well-characterized class of enzymes in plant secondary metabolism responsible for methylating hydroxyl and carboxyl groups on a variety of substrates, including flavonoids and other natural products. maxapress.comnih.gov

| Precursor | Enzyme Class (Proposed/Identified) | Intermediate/Product |

| (-)-α-Pinene | Cytochrome P450 Monooxygenase | (-)-Myrtenol |

| (-)-Myrtenol | Myrtenol Dehydrogenase | (-)-Myrtenal |

| (-)-Myrtenal | Myrtenal Dehydrogenase (ALDH) | (-)-Myrtenic Acid |

| (-)-Myrtenic Acid | O-Methyltransferase (OMT) | This compound |

Investigation of Genetic Determinants and Regulatory Mechanisms in Compound Biosynthesis

The biosynthesis of this compound is ultimately controlled at the genetic level. The rate and timing of its production are governed by the expression of the genes encoding the biosynthetic enzymes, from the initial (-)-α-pinene synthase to the final methyltransferase. The expression of these pathway genes is, in turn, managed by a complex network of regulatory proteins, primarily transcription factors (TFs), which respond to developmental cues and environmental stimuli. mdpi.compeerj.com

The regulation of monoterpene synthase genes, such as α-pinene synthase, has been a key area of research. Studies have shown that the promoters of these genes contain binding sites for various families of transcription factors that can either activate or repress gene expression. nih.gov Key TF families implicated in the regulation of terpene biosynthesis include:

MYB (v-myb avian myeloblastosis viral oncogene homolog): Members of this family have been shown to act as both positive and negative regulators of monoterpene synthesis. peerj.comoup.com

bHLH (basic helix-loop-helix): These TFs often work in concert with MYB proteins to control metabolic pathways. mdpi.comoup.com

AP2/ERF (APETALA2/ethylene-responsive factor): This family is frequently involved in regulating terpenoid metabolism in response to hormonal signals like jasmonate and ethylene. peerj.com

WRKY: These TFs are typically associated with plant defense responses, and since many monoterpenes are defense compounds, WRKY factors play a significant role in their induced biosynthesis. mdpi.compeerj.com

NAC (NAM, ATAF1/2, CUC2): NAC TFs have been shown to modulate the expression of terpene synthase genes, thereby influencing the quantity and composition of monoterpenes. nih.govinnspub.net

bZIP (basic leucine (B10760876) zipper): In some species, bZIP factors are involved in light-regulated expression of monoterpene synthesis genes. mdpi.com

Synthetic Chemistry and Stereochemical Control of Methyl Myrtenate and Its Analogs

Total Synthesis Strategies for the Compound and Related Chiral Structures

Total synthesis provides a means to produce complex natural products from simpler, often commercially available starting materials. For chiral molecules like (-)-methyl myrtenate, the primary challenge lies in controlling the stereochemistry to yield the desired enantiomer exclusively. Methodologies to achieve this include enantioselective synthesis, chiral pool synthesis, and the use of chiral auxiliaries. wikipedia.org

Enantioselective synthesis, or asymmetric synthesis, refers to a chemical reaction or sequence that preferentially forms one enantiomer or diastereomer over others. wikipedia.org The development of these methods is crucial in pharmaceutical and fine chemical industries, where a specific stereoisomer of a molecule often accounts for its desired activity. wikipedia.org Enantiomers possess identical physical properties like boiling point and melting point, and identical enthalpies and entropies, meaning their formation in an undirected process results in a 50:50 racemic mixture. wikipedia.org Enantioselective methods overcome this by using a chiral feature—be it a catalyst, reagent, or auxiliary—to influence the reaction's transition state, thereby lowering the activation energy for the formation of one enantiomer over the other. wikipedia.org

Strategies in enantioselective synthesis are diverse, encompassing catalytic approaches, the use of chiral auxiliaries, and biocatalysis. wikipedia.orgfrontiersin.org Recent advancements have focused on creating highly selective and efficient catalytic systems that can generate enantiopure compounds with minimal waste and high atom economy. frontiersin.orgnih.gov For structures related to terpenes, like menthol (B31143) and cannabinoids, highly confined chiral acids have been developed to catalyze reactions with excellent efficiency and selectivity, a technique applicable to the synthesis of terpene derivatives like this compound. nih.gov The modular nature of many synthetic strategies allows for the construction of complex molecules from smaller, functionalized fragments, a key consideration in the total synthesis of intricate natural products. rsc.org

Chiral pool synthesis is a foundational strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgbccollegeasansol.ac.in This "chiral pool" includes compounds like amino acids, sugars, and terpenes, which nature provides in a single enantiomeric form. bccollegeasansol.ac.inbaranlab.org The synthesis begins with a chiral molecule, and subsequent reactions are carried out to modify it into the desired target molecule, preserving the original stereocenter. bccollegeasansol.ac.in this compound itself can be considered a member of the chiral pool, being derivable from the naturally abundant monoterpene β-pinene. molaid.com This approach is attractive because it leverages the stereochemistry set by nature, often reducing the number of steps required to achieve an enantiomerically pure product. wikipedia.org

When a suitable chiral starting material is unavailable, chiral auxiliaries offer an alternative. A chiral auxiliary is a molecule that is temporarily attached to an achiral substrate. wikipedia.orgbccollegeasansol.ac.in This new, combined molecule is now chiral, and the auxiliary guides subsequent reactions to occur diastereoselectively, meaning it directs the formation of one stereoisomer at a new chiral center. wikipedia.org After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org While effective, this method requires stoichiometric amounts of the auxiliary and involves additional steps for its attachment and removal. wikipedia.org

Catalytic asymmetric synthesis represents one of the most powerful tools for creating chiral molecules. frontiersin.org This technique employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov The field is broad, encompassing transition-metal catalysis, organocatalysis, and biocatalysis. frontiersin.org These methods are often highly efficient and selective, forming the cornerstone of modern enantioselective synthesis. frontiersin.org

Recent progress in this area includes the development of novel catalyst systems for a wide array of chemical transformations. frontiersin.org For instance, catalytic enantioselective conjugate addition reactions have been used to create complex natural products with multiple stereocenters, such as the alkaloid (+)-myrtine and mycocerosic acid. rsc.orgrsc.org The synthesis of cannabinoids and menthol derivatives has been achieved through the use of confined chiral acid catalysts that can selectively transform α,β-unsaturated aldehydes. nih.gov These advancements, which focus on creating C-C and C-X bonds with precise stereochemical control, are directly relevant to the synthesis of chiral terpene derivatives like this compound. frontiersin.org

| Synthesis Approach | Description | Key Features |

| Enantioselective Synthesis | A reaction that favors the formation of a specific enantiomer or diastereomer. wikipedia.org | Uses a chiral influence (catalyst, auxiliary) to create stereoisomers in unequal amounts. wikipedia.org |

| Chiral Pool Synthesis | Utilizes readily available, enantiopure natural products as starting materials. wikipedia.orgbccollegeasansol.ac.in | Economical for targets structurally similar to natural compounds; preserves existing chirality. wikipedia.orgmolaid.com |

| Chiral Auxiliary Approach | A chiral molecule is temporarily attached to an achiral substrate to direct a diastereoselective reaction. wikipedia.orgbccollegeasansol.ac.in | Effective but requires stoichiometric amounts and additional protection/deprotection steps. wikipedia.org |

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. frontiersin.org | Highly efficient and atom-economical; includes transition-metal, organo-, and biocatalysis. frontiersin.orgnih.gov |

Chemical Derivatization and Directed Structural Modification

The functional groups within this compound—the ester and the carbon-carbon double bond—provide reactive sites for further chemical modification. Derivatization allows for the synthesis of novel analogs with potentially different chemical or biological properties.

The chemical derivatization of this compound involves reactions targeting its ester or alkene functionalities. Ester groups can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid (myrtenic acid), reduction to an alcohol, or reaction with organometallic reagents. The conversion of esters into other functional groups is a common strategy in organic synthesis. chula.ac.th The alkene can participate in addition reactions, oxidations, or cycloadditions.

The reaction scope for α,β-unsaturated esters like methyl myrtenate is particularly rich. They can act as Michael acceptors in conjugate addition reactions or as dienophiles in Diels-Alder reactions. The specific outcome of a reaction is often influenced by the steric environment of the bicyclic pinane (B1207555) framework.

A notable example of the stereoselective derivatization of methyl myrtenate is its reaction with lithiated (trimethylsilyl)diazomethane (TMSC(Li)N₂). This reaction proceeds via a formal cycloaddition (1,4-addition followed by cyclization) to produce a bicyclic ∆²-pyrazoline. sigmaaldrich.com The reaction is highly stereoselective, affording the corresponding ∆²-pyrazoline derivative in 65% yield as a single diastereomer. sigmaaldrich.comsigmaaldrich.com This high degree of stereocontrol is attributed to the steric influence of the pinane ring system. Such pyrazoline derivatives are valuable synthetic intermediates. For instance, they can be used in the synthesis of natural products that contain an α-amino quaternary carbon. sigmaaldrich.com The synthesis of various pyrazoline derivatives has been explored, with some showing potential biological activities such as antidepressant effects. nih.gov

| Reactant | Reagent | Product | Yield | Stereochemistry | Reference |

| Methyl myrtenate | TMSC(Li)N₂ | ∆²-pyrazoline derivative | 65% | Single diastereomer | sigmaaldrich.com, sigmaaldrich.com |

Studies on Intramolecular Coordination Phenomena in Derivatized Myrtenate Structures

While extensive research on simple derivatives of this compound is not widespread, studies on the coordination chemistry of myrtenate anions with metal ions provide valuable insights into potential intramolecular interactions. The formation of heterometallic complexes, in particular, showcases the coordinating capabilities of the myrtenate ligand.

A notable example is the synthesis of a tetranuclear heterometallic complex, [Li2Co2(Myr)6(2,4-Lut)2], from the reaction of a trinuclear cobalt(II) myrtenate complex with lithium myrtenate (LiMyr). researchgate.netresearchgate.net In this structure, the myrtenate anions act as bridging ligands, connecting the lithium and cobalt atoms. researchgate.netresearchgate.net The core of this complex is composed of two binuclear {LiCo(Myr)3(2,4-Lut)} units. researchgate.netresearchgate.net The lithium atoms are linked by two oxygen atoms from the myrtenate anions. researchgate.netresearchgate.net

The structure of the substituent at the carboxylate group has been observed to have minimal impact on the metallic core of these heterometallic 3d metal compounds. researchgate.net This suggests a degree of predictability in the formation of such complexes. The coordination of bulky ancillary ligands, such as 2,4-lutidine, also does not significantly alter the geometry of the resulting tetranuclear fragment. researchgate.net

Although these studies primarily describe intermolecular coordination within a multi-metal framework, the principles of ligand-metal interaction are fundamental. The ability of the myrtenate carboxylate group to chelate and bridge metal centers highlights its potential for engaging in intramolecular coordination if a suitable functional group were present elsewhere on the pinane skeleton. Such intramolecular chelation could be a powerful tool for controlling the stereochemistry of reactions at other positions of the myrtenate molecule.

Table 1: Examples of Myrtenate-Containing Metal Complexes

| Complex | Starting Materials | Key Structural Features | Reference |

| [Co3(Myr)6(2,4-Lut)2] | Cobalt(II) chloride, Potassium myrtenate (KMyr), 2,4-lutidine | Trinuclear complex with bridging myrtenate anions. | researchgate.netresearchgate.net |

| [Li2Co2(Myr)6(2,4-Lut)2] | [Co3(Myr)6(2,4-Lut)2], Lithium myrtenate (LiMyr) | Tetranuclear heterometallic complex; myrtenate anions bridge Li and Co atoms. | researchgate.netresearchgate.net |

Transformations of Pinane Terpenoids Leading to Optically Active Products

The pinane skeleton, the core structure of this compound, is a versatile starting point for the synthesis of a wide array of optically active compounds. The inherent chirality of pinenes, such as α-pinene and β-pinene, provides a valuable chiral pool for asymmetric synthesis. Various transformations, including acid-catalyzed rearrangements, epoxidations, and oxidations, have been developed to convert these abundant natural products into valuable chiral building blocks.

Acid-catalyzed transformations of pinane terpenoids often lead to significant skeletal rearrangements. For instance, the acid-catalyzed hydration of α-pinene and β-pinene can proceed through common carbocation intermediates, resulting in the formation of bornane, fenchane, and p-menthane (B155814) derivatives. rsc.orgresearchgate.net The specific products formed are highly dependent on the reaction conditions and the nature of the acid catalyst. rsc.org For example, using aqueous chloroacetic and oxalic acids to catalyze the hydration of α-pinene can lead to the formation of terpineol (B192494) through the rearrangement of the pinene ring. rsc.org

The epoxidation of pinenes is another crucial transformation that yields valuable intermediates. The epoxidation of α-pinene with reagents like m-chloroperoxybenzoic acid (m-CPBA) is highly stereospecific, occurring on the face opposite to the gem-dimethyl bridge to produce a single pinene oxide isomer. rsc.orgbeilstein-journals.org This epoxide can then be subjected to various ring-opening reactions to introduce new functionalities with stereochemical control. For example, isomerization of pinene oxide catalyzed by tetraimidazolium nitrate (B79036) can yield myrtenol (B1201748) and myrtenal (B1677600), direct precursors to this compound. rsc.org

Furthermore, the oxidation of pinenes at different positions can lead to a variety of optically active products. Ozonolysis of β-pinene, for instance, provides a route to (+)-nopinone. rsc.org Allylic oxidation of α-pinene and β-pinene can produce verbenol (B1206271) and pinocarveol, respectively. diva-portal.org The synthesis of isopinocarveol (B12787810) from (-)-α-pinene, a key intermediate for various transformations, is achieved through stereoselective epoxidation followed by a base-catalyzed allylic rearrangement. beilstein-journals.org

The utility of pinane-derived compounds extends to their use as chiral auxiliaries in asymmetric synthesis. For example, pinene-based amino alcohols have been employed to synthesize secondary alcohols from aldehydes with high enantioselectivity. rsc.org

Table 2: Selected Transformations of Pinane Terpenoids

| Starting Material | Reagents/Conditions | Major Product(s) | Transformation Type | Reference |

| α-Pinene | Aqueous chloroacetic acid, oxalic acid | Terpineol | Acid-catalyzed hydration and rearrangement | rsc.org |

| α-Pinene | m-CPBA | Pinene oxide | Stereospecific epoxidation | rsc.orgbeilstein-journals.org |

| Pinene oxide | Tetraimidazolium nitrate | Myrtenol, Myrtenal | Isomerization | rsc.org |

| (-)-β-Pinene | O3 | (+)-Nopinone | Ozonolysis | rsc.org |

| (-)-α-Pinene | 1. m-CPBA 2. Al(OiPr)3 | Isopinocarveol | Epoxidation and allylic rearrangement | beilstein-journals.org |

| (+)-α-Pinene | N-(phenylseleno)succinimide, H2O | Hydroxyphenylselenide derivative | Hydroxyphenylselenation | tandfonline.com |

These examples underscore the immense synthetic potential embedded within the pinane framework. By leveraging the inherent chirality and reactivity of these terpenoids, a diverse range of optically active products, including the precursors to this compound and its analogs, can be accessed with a high degree of stereochemical control.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Compound Isolation, Identification, and Profiling

Chromatography is fundamental to the analysis of (-)-methyl myrtenate, allowing for its separation from other components in a mixture. Gas and liquid chromatography are the most utilized forms, each offering distinct advantages for profiling and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like methyl myrtenate found in essential oils. researchgate.netresearchgate.net In this method, the sample is vaporized and separated based on boiling point and polarity on a capillary column before being fragmented and detected by a mass spectrometer. diabloanalytical.com The identification of methyl myrtenate is achieved by comparing its mass spectrum and retention index with those of authenticated standards and established spectral libraries such as NIST, Wiley, and Adams. researchgate.nettandfonline.com

This technique has been instrumental in identifying methyl myrtenate as a major constituent in the essential oils of various plants. For instance, analyses have shown it to be a principal component in Darwinia citriodora (Lemon-scented Myrtle), where it can constitute 56–76% of the essential oil. researchgate.netresearchgate.net Similarly, it has been identified as the most abundant compound (62.4%) in the essential oil of Agrimonia aitchisonii and also found in Agrimonia pilosa (71.39%). researchgate.netresearchgate.nettandfonline.com Studies on the essential oil of Calocedrus decurrens have also reported the presence of methyl myrtenate (1.6–3.5%). mdpi.comnih.gov

Quantitative analysis is performed by measuring the peak area of the compound in the chromatogram, which corresponds to its concentration in the sample. figshare.com The mass spectrum of methyl myrtenate provides a unique fragmentation pattern that serves as a chemical fingerprint for its identification.

Table 1: GC-MS Data for Methyl Myrtenate

| Parameter | Value | Reference(s) |

|---|---|---|

| Kovats Retention Index (Standard Non-Polar Phase) | 1275, 1282 | nih.gov |

| Kovats Retention Index (Semi-Standard Non-Polar Phase) | 1301.3 | nih.gov |

| Kovats Retention Index (Standard Polar Phase) | 1670 | nih.gov |

| Top Mass-to-Charge Ratio (m/z) Peaks | 105, 77, 91 | nih.gov |

Chiral Gas Chromatography (GC-Chiral) for Enantiomeric Purity and Distribution Determination

Due to the presence of chiral centers, methyl myrtenate can exist as different enantiomers. ontosight.ai Chiral Gas Chromatography (GC-Chiral) is a specialized technique used to separate these enantiomers, which is not possible with standard GC columns. gcms.cz This method utilizes a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts diastereomerically with the enantiomers, leading to different retention times and their subsequent separation. gcms.czmsu.edu

Chiral GC analysis is crucial for determining the enantiomeric distribution and purity of methyl myrtenate in natural sources. For example, chiral GC-MS has been used to analyze the foliar essential oils of gymnosperms like Chamaecyparis lawsoniana (Port Orford cedar), where methyl myrtenate was identified as a constituent (2.0% and 5.4% in two samples), allowing for the potential determination of its specific enantiomeric form in that species. dntb.gov.uanih.govnih.gov Similarly, the enantiomeric distribution of monoterpenoids in the essential oil of Abies spectabilis has been investigated using this technique. essencejournal.com The ability to resolve enantiomers is vital, as different enantiomers of a compound can exhibit distinct biological activities and sensory properties.

High-Performance Liquid Chromatography (HPLC) in Complex Mixture Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a liquid mixture. specificpolymers.com While GC-MS is ideal for volatile compounds, HPLC is advantageous for analyzing less volatile or thermally sensitive compounds and serves as a complementary method for profiling complex mixtures like plant extracts. specificpolymers.comresearchgate.net

In the context of analyzing crude reaction mixtures or complex essential oils, HPLC can separate compounds with a wide range of polarities. researchgate.net The method involves a stationary phase (column) and a liquid mobile phase. Separation is achieved based on the differential partitioning of the analytes between the two phases. sielc.com Detection is often performed using Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD), which provide information about the analytes. researchgate.netresearchgate.net

For quantitative analysis, methods such as external calibration or the standard addition method can be employed to determine the precise concentration of a target compound like methyl myrtenate within a complex matrix. specificpolymers.com The development of a robust HPLC method is essential for quality control and the accurate profiling of mixtures containing methyl myrtenate, especially when monitoring its synthesis or isolation. specificpolymers.comresearchgate.net

Spectroscopic Methods for Definitive Structural Elucidation

While chromatography excels at separation, spectroscopy is indispensable for the definitive elucidation of a molecule's structure. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the atomic connectivity and functional groups within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. For methyl myrtenate, ¹H NMR gives information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for the carbon atoms. researchgate.net

Comprehensive structural assignment for methyl myrtenate has been achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments. researchgate.nettandfonline.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between protons (H-H COSY) and between protons and carbons (HSQC for one-bond C-H, HMBC for multiple-bond C-H correlations). researchgate.nettandfonline.com These methods were used to confirm the structure of methyl myrtenate isolated from Darwinia citriodora. researchgate.nettandfonline.com

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Methyl Myrtenate (in CDCl₃)

| Carbon No. | δC (ppm) | Multiplicity | δH (ppm) | Multiplicity |

|---|---|---|---|---|

| 1 | 47.4 | CH | 2.49 | m |

| 2 | 142.1 | C | - | - |

| 3 | 137.9 | CH | 6.78 | m |

| 4 | 25.8 | CH₂ | 2.45 | m |

| 5 | 40.8 | CH | 2.19 | m |

| 6 | 38.0 | C | - | - |

| 7 | 31.4 | CH₂ | 1.15 (β), 2.41 (α) | d (J=8.7 Hz), ddd (J=8.7, 5.8, 5.7 Hz) |

| 8 | 26.1 | CH₃ | 1.29 | s |

| 9 | 21.0 | CH₃ | 0.82 | s |

| 10 | 164.7 | C | - | - |

| 11 (OCH₃) | 51.1 | CH₃ | 3.71 | s |

Data sourced from a study on Darwinia citriodora. researchgate.nettandfonline.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The FTIR spectrum of methyl myrtenate, typically determined from a liquid film, displays characteristic absorption bands corresponding to its molecular vibrations. researchgate.nettandfonline.com

Key vibrational bands for methyl myrtenate include a strong C=O stretching vibration from the ester carbonyl group (around 1700 cm⁻¹), C-O stretching vibrations also associated with the ester group (around 1100 cm⁻¹), C-H stretching from the alkane and alkene parts of the molecule (~2900 cm⁻¹), and a C=C stretching vibration from the alkene group within the bicyclic ring system. researchgate.netmdpi.com FTIR is often used in conjunction with GC-MS and NMR to confirm the identity of isolated compounds. researchgate.nettandfonline.com It serves as a rapid and reliable method for a preliminary functional group analysis. pageplace.de

Mass Spectrometry Applications Beyond GC-MS (e.g., High-Resolution MS, Fragmentation Pathway Analysis)

While GC-MS is a cornerstone for the analysis of volatile compounds like this compound, high-resolution mass spectrometry (HRMS) and detailed fragmentation pathway analysis offer a more profound understanding of its chemical identity and behavior in the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS):

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provide highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments. acs.org This capability is crucial for distinguishing it from isobaric compounds—molecules that have the same nominal mass but different elemental formulas—which are often present in complex essential oil mixtures. msu.edu For this compound, with a molecular formula of C₁₁H₁₆O₂, the theoretical monoisotopic mass is 180.11503 Da. nih.gov HRMS can confirm this exact mass, providing a high degree of confidence in its identification. acs.org

Fragmentation Pathway Analysis:

The fragmentation of this compound in a mass spectrometer, typically through electron ionization (EI), produces a characteristic pattern of fragment ions. Analysis of these pathways provides structural information that complements the molecular formula obtained from HRMS. The fragmentation of monoterpene esters is influenced by the bicyclic pinane (B1207555) skeleton and the methyl ester group. nih.govmiamioh.edu

Key fragmentation reactions for esters include α-cleavage and McLafferty rearrangements. miamioh.edu For this compound, the initial molecular ion ([M]⁺˙) is formed at an m/z of 180. mdpi.com Subsequent fragmentation can proceed through several pathways:

Loss of the methoxy (B1213986) group (-OCH₃): This leads to the formation of a prominent acylium ion at m/z 149.

Loss of the methyl group (-CH₃): Cleavage of a methyl group from the gem-dimethyl bridge can result in an ion at m/z 165.

Retro-Diels-Alder (RDA) reaction: The bicyclic structure can undergo RDA fragmentation, leading to the expulsion of a neutral molecule like ethene (C₂H₄), which can result in various fragment ions. nih.gov

Complex rearrangements: The pinane ring system is prone to rearrangements, leading to a variety of smaller fragment ions.

The NIST Mass Spectrometry Data Center reports characteristic peaks for methyl myrtenate, which can be interpreted through fragmentation analysis. nih.gov

| m/z (mass-to-charge ratio) | Proposed Fragment Ion/Neutral Loss | Significance in Fragmentation Pathway |

| 180 | [C₁₁H₁₆O₂]⁺˙ | Molecular Ion |

| 149 | [M - OCH₃]⁺ | Loss of the methoxy group, indicative of a methyl ester. |

| 121 | [C₉H₁₃]⁺ | Further fragmentation and rearrangement of the pinane skeleton. |

| 105 | [C₈H₉]⁺ | A common fragment in terpene analysis, often resulting from complex rearrangements. nih.gov |

| 91 | [C₇H₇]⁺ | Likely a tropylium (B1234903) ion, formed through extensive rearrangement of the cyclic structure. |

| 77 | [C₆H₅]⁺ | Phenyl cation, suggesting significant aromatization during fragmentation. |

This table is generated based on common fragmentation patterns of monoterpene esters and publicly available mass spectral data for methyl myrtenate. nih.govdocbrown.info

Techniques like collision-induced dissociation (CID) coupled with HRMS (HR-CID-MS) can be used to systematically study these fragmentation pathways. acs.orgnih.gov By selecting the molecular ion and subjecting it to further fragmentation, a detailed map of its decomposition can be created, solidifying its structural identification. acs.org

Research on Advanced Sample Preparation and Derivatization Protocols for Enhanced Analytical Performance

The quality of analytical data for this compound is highly dependent on the methods used to prepare the sample. The goal of these protocols is to efficiently extract and concentrate the analyte from its matrix while minimizing degradation and the introduction of interfering substances. up.ac.za

Advanced Sample Preparation:

For volatile compounds in complex matrices like essential oils, several advanced sample preparation techniques have been developed to improve upon traditional methods like solvent extraction or distillation. unito.it

Headspace-Solid Phase Microextraction (HS-SPME): This is a solvent-free technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. up.ac.zaunito.it A fiber coated with a stationary phase is exposed to the headspace above the sample, where it adsorbs the volatile analytes. The fiber is then directly inserted into the GC injector for analysis. HS-SPME is rapid, reproducible, and reduces the risk of thermal degradation of labile compounds. up.ac.za

Stir Bar Sorptive Extraction (SBSE): SBSE offers a higher concentration capacity than SPME. A magnetic stir bar coated with a thick layer of polydimethylsiloxane (B3030410) (PDMS) is used to extract analytes from a liquid sample. This technique can significantly enhance the detection of trace components.

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. It can lead to higher extraction efficiency and reduced solvent consumption compared to conventional methods. unito.it

| Technique | Principle | Advantages for this compound Analysis | Considerations |

| HS-SPME | Adsorption of volatile analytes from the headspace onto a coated fiber. up.ac.za | Solvent-free, rapid, minimizes thermal degradation, good for complex matrices. up.ac.za | Fiber selection is critical; competition for adsorption sites can occur. |

| SBSE | Sorption of analytes onto a thick PDMS-coated stir bar. | High enrichment factor, suitable for trace analysis. | Longer extraction times compared to SPME. |

| MAE | Microwave energy accelerates solvent extraction. unito.it | Faster extraction, reduced solvent volume, higher efficiency. unito.it | Potential for thermal degradation if not carefully controlled. |

Derivatization Protocols:

While this compound itself is a methyl ester and generally amenable to GC analysis, derivatization is a crucial strategy when analyzing its potential precursor, myrtenic acid, or when aiming to improve chromatographic properties and detection sensitivity. jfda-online.comresearchgate.net Derivatization involves chemically modifying a compound to make it more volatile, thermally stable, or more easily detectable. jfda-online.com

Esterification: If analyzing for myrtenic acid, it must first be converted to an ester (like methyl myrtenate) to be suitable for GC analysis. This is typically achieved through reactions with reagents like BF₃-methanol or by forming trimethylsilyl (B98337) (TMS) esters. nih.govresearchgate.net This process increases volatility and improves peak shape. nih.gov

Silylation: For compounds containing active hydrogens (e.g., hydroxyl groups on related monoterpenoids), silylation is a common derivatization technique. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens with a TMS group, increasing volatility and thermal stability. nih.govmdpi.com While not directly applicable to the ester group of this compound, it is essential when analyzing a broader profile of related compounds in an essential oil.

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete reaction and avoid the formation of byproducts that could interfere with the analysis. jfda-online.com

Mechanistic Research and Chemoecological Interactions of Methyl Myrtenate

Investigations into Molecular Interactions with Biological Substrates

(-)-Methyl myrtenate, a monoterpenoid ester, exerts its biological effects through interactions at a molecular level, particularly with the cell membranes of microorganisms. As a lipophilic compound, it is predisposed to partition from an aqueous environment into the lipid-rich structures of cell membranes. This interaction leads to a disruption of the membrane's structural integrity and functionality.

The primary mechanism of action involves the perturbation of the lipid bilayer of bacterial plasma membranes. This interference can result in an expansion of the membrane, leading to an increase in its fluidity and permeability. The insertion of monoterpenoid esters like this compound between the phospholipid acyl chains of the membrane is thought to be a key factor in this process. This disruption can lead to the leakage of essential intracellular components, such as ions and ATP, ultimately compromising cellular functions and leading to cell death.

Furthermore, the interaction of this compound with biological membranes is not solely dependent on its lipophilicity but also on the specific lipid composition and net surface charge of the microbial membranes. This suggests a degree of selectivity in its action against different types of microorganisms. Beyond simply disrupting the lipid bilayer, there is evidence to suggest that monoterpenes can also interact with membrane-embedded proteins, potentially inhibiting their function in processes such as respiration and ion transport.

Enzymatic Biotransformations and Substrate Specificity Studies

The biotransformation of this compound, like other monoterpene esters, can be facilitated by various enzymes, particularly lipases. These enzymes can catalyze the hydrolysis of the ester bond, yielding myrtenic acid and methanol. Studies on the enzymatic hydrolysis of various monoterpene acetates have shown that lipases from different microbial sources, such as Candida rugosa, Rhizopus arrhizus, and Mucor miehei, exhibit catalytic activity towards these substrates. The efficiency of this hydrolysis is influenced by factors such as temperature and pH. For instance, nonspecific lipases have been observed to produce higher yields of monoterpene alcohols compared to more specific lipases under certain experimental conditions.

The enzymatic conversion of terpenes is a field of growing interest for the production of valuable biorenewable compounds. For example, immobilized lipases have been successfully used for the epoxidation of terpene precursors. While specific studies on the enzymatic biotransformation of this compound are not extensively documented, the existing research on similar monoterpene esters provides a basis for understanding its potential metabolic pathways.

Microorganisms are also capable of degrading bicyclic monoterpenes. For instance, the bacterium Castellaniella defragrans is known to anaerobically degrade monoterpenes, involving initial ring-opening reactions to form monocyclic intermediates. This suggests that microbial degradation of the bicyclic structure of this compound could be a potential biotransformation pathway in certain environments.

The substrate specificity of enzymes involved in these transformations is a key area of study. The structural characteristics of the monoterpene, including the nature of the ester group and the bicyclic ring system, will influence the binding and catalytic efficiency of the enzymes. Further research is needed to elucidate the specific enzymes and microbial pathways involved in the biotransformation of this compound and to characterize their substrate specificity.

Chemoecological Roles and Ecological Significance of the Compound

This compound plays a significant role in the chemical ecology of the organisms that produce it, influencing interactions with other species in their environment.

Role in Plant Defense Mechanisms and Inter-species Communication

As a constituent of the essential oils of various plants, particularly in the Myrtaceae and Cupressaceae families, this compound is believed to contribute to the plant's defense mechanisms. Monoterpenes, in general, are recognized for their role as constitutive defenses against a wide array of herbivores and pathogens.

In the lemon-scented myrtle, Darwinia citriodora, this compound is a major component of the essential oil, with concentrations reaching up to 76%. researchgate.net The high concentration of this compound suggests a significant biological role, likely related to deterring herbivores or inhibiting the growth of pathogenic microorganisms. The volatile nature of monoterpene esters also allows them to be involved in inter-species communication, potentially acting as signals to other plants or attracting the natural enemies of herbivores.

The production and accumulation of these defensive compounds are often localized in specific plant tissues and are regulated throughout the plant's development. The characteristic scent of plants rich in these compounds can serve as a chemical barrier against potential threats.

Involvement in Insect Chemical Ecology (e.g., as potential pheromonal components or attractants)

Chemical communication is a cornerstone of insect behavior, with semiochemicals such as pheromones and allelochemicals mediating a wide range of interactions. plantprotection.plplantprotection.pl While there is no direct evidence to date identifying this compound as an insect pheromone or a primary attractant, the structural class of monoterpene esters is known to be involved in insect chemical ecology.

Semiochemicals are used by insects for a variety of purposes, including locating mates (sex pheromones), signaling alarm, and marking trails to food sources. plantprotection.pl These chemical signals can be highly specific, allowing for communication between individuals of the same species. It is plausible that bicyclic monoterpene esters like this compound could play a role as minor components in the complex pheromone blends of certain insect species, or act as kairomones, which are chemical cues that benefit the receiver of a different species, for instance, in host plant recognition.

Further research, such as electroantennography (EAG) studies which measure the antennal response of insects to specific compounds, would be necessary to determine if this compound has any activity as a semiochemical for particular insect species.

Interactions with Other Organisms in Natural Environments

The biological activity of this compound extends to its interactions with a variety of other organisms in its natural environment, including bacteria, fungi, and other plants.

Antibacterial and Antifungal Activity:

Allelopathic Interactions:

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Methyl esters of fatty acids isolated from Lantana camara have been identified as potential allelochemicals, showing inhibitory effects on the germination and growth of various weed species. nih.gov This suggests that this compound could also possess allelopathic properties, potentially influencing the plant community structure in its native habitat by inhibiting the growth of competing plant species. Studies on the allelopathic effects of essential oils containing this compound on the seed germination of other plants have shown inhibitory effects, supporting its potential role as an allelochemical. mdpi.com

The table below summarizes the known chemoecological interactions of this compound.

| Interaction Type | Interacting Organism(s) | Observed Effect |

| Plant Defense | Herbivores, Pathogens | Deterrence, Inhibition of growth |

| Antibacterial | Gram-positive and Gram-negative bacteria | Inhibition of growth, Disruption of cell membrane |

| Antifungal | Fungi | Potential inhibition of growth |

| Allelopathy | Competing plants | Inhibition of seed germination and seedling growth |

Computational and Theoretical Chemistry Studies of Methyl Myrtenate

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and dynamics simulations are essential for exploring the conformational landscape of (-)-Methyl myrtenate. The molecule's bicyclic structure and the presence of a flexible methyl ester group mean it can adopt various three-dimensional arrangements, or conformers.

Conformational analysis begins with generating a set of possible structures. This is often achieved using force-field-based methods, which are computationally efficient for exploring a wide range of potential geometries. nih.gov These initial structures are then subjected to energy minimization to identify stable, low-energy conformers. nih.gov Molecular dynamics simulations can further refine this analysis by simulating the movement of atoms over time, providing a view of the molecule's flexibility and the transitions between different conformational states. This process helps to identify the most predominant and energetically favorable shapes the molecule is likely to adopt under specific conditions. nih.gov For a molecule like this compound, key aspects of conformational analysis would include determining the orientation of the methyl ester group relative to the bicyclo[3.1.1]heptene ring system.

Illustrative Example of Conformational Analysis Data This table presents hypothetical data to illustrate the typical output of a conformational analysis. The values are not based on actual experimental or computational results for this compound.

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (C1-C2-C(O)-O) |

| A | 0.00 | 75.3 | 15° |

| B | 1.25 | 14.1 | 170° |

| C | 2.50 | 10.6 | -95° |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and chemical reactivity of this compound. researchgate.netchemrxiv.org These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and predict a wide range of properties.

Key parameters derived from DFT calculations include the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. researchgate.net

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). scirp.org For this compound, an MEP map would likely show negative potential around the oxygen atoms of the ester group, indicating these are sites susceptible to electrophilic attack. Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can also be calculated to quantify the molecule's reactive nature. chemrxiv.org

Illustrative Table of Quantum Chemical Reactivity Descriptors This table contains representative descriptors and hypothetical values to demonstrate the type of data generated from quantum chemical calculations. These values are for illustrative purposes only.

| Quantum Descriptor | Description | Predicted Value (Illustrative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 6.3 eV |

| Electronegativity (χ) | Measure of the ability to attract electrons | 3.65 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 3.15 eV |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 2.11 eV |

In Silico Prediction of Spectroscopic Properties and Chromatographic Behavior

Computational methods are increasingly used to predict spectroscopic and chromatographic data, which can aid in the identification and characterization of compounds.

In silico techniques based on quantum mechanics can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov The process involves first determining the molecule's stable conformers and then calculating the magnetic shielding for each atom. By averaging these values based on the predicted population of each conformer (Boltzmann weighting), a theoretical NMR spectrum can be generated. nih.gov This predicted spectrum can be compared with experimental data to confirm the molecular structure.

The chromatographic behavior of this compound can be predicted using Quantitative Structure-Retention Relationship (QSRR) models. ugent.be These models establish a mathematical relationship between a molecule's structural or physicochemical properties (descriptors) and its retention time in a specific chromatographic system (e.g., gas chromatography). nih.gov Descriptors can include molecular weight, polarity, and quantum-chemically derived parameters. Experimentally, the Kovats retention index, a measure of retention time in gas chromatography, has been reported for methyl myrtenate. nih.gov QSRR models could be developed to predict such values for this compound and related compounds under various chromatographic conditions.

Table of Predicted vs. Experimental Properties This table illustrates how in silico predictions are compared with available experimental data. The predicted values are hypothetical.

| Property | Predicted Value (Illustrative) | Experimental Value |

| ¹³C NMR Shift (C=O) | 168.5 ppm | Not Available |

| ¹H NMR Shift (O-CH₃) | 3.65 ppm | Not Available |

| Kovats Retention Index (Standard non-polar) | 1278 | 1282, 1275 nih.gov |

Future Directions and Interdisciplinary Research Prospects

Integration with Systems Biology and Advanced Metabolomics Platforms

The study of monoterpenes and their derivatives, such as (-)-Methyl myrtenate, is increasingly benefiting from the integration of systems biology and advanced metabolomics platforms. mdpi.comcreative-proteomics.com These approaches allow for a holistic understanding of the compound's interaction with biological systems and its metabolic fate.

Metabolomic profiling, utilizing techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is crucial for identifying and quantifying monoterpenes in complex biological matrices like plant extracts and essential oils. creative-proteomics.commdpi.com Such analyses are fundamental for quality control in various industries and for research into the biological activities of these compounds. creative-proteomics.com For instance, metabolomics has been used to study the dynamic changes of volatile compounds, including methyl myrtenate, during the processing of Sichuan black tea. mdpi.com

Systems biology approaches, which combine metabolomic data with genomic and transcriptomic information, can elucidate the biosynthetic pathways of monoterpenes. mdpi.comresearchgate.net While much is known about the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway that produces monoterpene precursors in plastids, the specific enzymes and regulatory networks governing the synthesis of individual monoterpenes are still being unraveled. researchgate.netcsic.es Understanding these pathways at a systems level can reveal how the production of this compound is regulated within an organism and how it might be influenced by environmental factors. csic.es

Future research could focus on:

Targeted Metabolomic Studies: Developing specific analytical methods to precisely quantify this compound and its metabolites in various biological samples.

Flux Analysis: Using isotopic labeling to trace the metabolic flow from primary metabolites to this compound, providing insights into the efficiency of its biosynthesis. csic.es

Integrated 'Omics' Approaches: Combining metabolomic data with transcriptomic and proteomic data to identify the genes and enzymes specifically involved in the synthesis and modification of this compound.

Innovations in Green Chemistry Approaches for Sustainable Production

The increasing demand for natural and sustainably sourced compounds in the cosmetic, food, and pharmaceutical industries necessitates the development of green chemistry approaches for the production of molecules like this compound. researchgate.netambujasolvex.com Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. kharagpurcollege.ac.in

Key areas for innovation in the sustainable production of this compound include:

Use of Renewable Feedstocks: Exploring the use of renewable resources, such as those derived from lignocellulosic biomass, as starting materials for synthesis. rsc.org This reduces reliance on petrochemicals and contributes to a more sustainable chemical industry. rsc.org

Catalytic Processes: Developing highly efficient and selective catalytic systems for the synthesis of this compound. This includes both chemical and biological catalysts that can operate under mild conditions, minimizing energy consumption and waste generation. kharagpurcollege.ac.in For example, cobalt-catalyzed electrochemical methods have been explored for the acyloxylation of related amide derivatives. chemrxiv.org

Solvent-Free or Green Solvent Systems: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or supercritical CO2, or developing solvent-free reaction conditions. kharagpurcollege.ac.in Lipase-catalyzed synthesis of monoterpene esters has been successfully carried out in solvent-free systems. dss.go.th

| Green Chemistry Principle | Application to this compound Production |

| Prevention | Designing synthetic routes that minimize waste generation from the outset. kharagpurcollege.ac.in |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. kharagpurcollege.ac.in |

| Use of Renewable Feedstocks | Utilizing plant-derived myrtenic acid or its precursors. nih.govnih.gov |

| Catalysis | Employing biocatalysts like lipases for esterification to improve efficiency and reduce byproducts. researchgate.netdss.go.th |

| Safer Solvents and Auxiliaries | Implementing solvent-free reaction conditions or using green solvents. kharagpurcollege.ac.indss.go.th |

Exploration of Novel Biocatalysis and Bio-inspired Transformations Involving the Compound

Biocatalysis, the use of natural catalysts like enzymes, offers a powerful and sustainable alternative to traditional chemical synthesis for producing and modifying compounds like this compound. researchgate.net Enzymes operate with high specificity and under mild conditions, making them ideal for green chemistry applications. researchgate.net

Lipases are a class of enzymes that have been extensively studied for the synthesis of monoterpene esters through esterification or transesterification reactions. researchgate.netdss.go.th For example, immobilized lipases from sources like Candida antarctica and Mucor miehei have been used to produce various monoterpene esters, including those of geraniol (B1671447) and citronellol. dss.go.thresearchgate.net The enzymatic synthesis of thymol (B1683141) octanoate (B1194180) has also been explored using Candida antarctica lipase (B570770) B. mdpi.com These studies provide a strong foundation for developing biocatalytic processes for this compound.

Future research in this area could involve:

Enzyme Discovery and Engineering: Screening for novel lipases or other enzymes with high activity and selectivity towards myrtenic acid and methanol. Protein engineering techniques could then be used to further optimize these enzymes for industrial applications.

Whole-Cell Biotransformation: Utilizing engineered microorganisms as whole-cell catalysts. This approach can be more cost-effective as it eliminates the need for enzyme purification. nih.gov For example, engineered Escherichia coli has been used for the microbial biosynthesis of geraniol, which is then converted to geranyl esters. nih.gov

Bio-inspired Synthesis: Drawing inspiration from the natural biosynthetic pathways of monoterpenes to design novel, multi-step enzymatic cascades for the de novo synthesis of this compound from simple precursors. researchgate.netcsic.es

The integration of these advanced research directions holds the promise of unlocking the full potential of this compound, leading to new applications and a more sustainable future for the chemical industry.

Q & A

Basic: What are the optimal methods for isolating (-)-Methyl myrtenate from natural plant sources?

Methodological Answer:

Isolation typically involves steam distillation or solvent extraction (e.g., hexane or dichloromethane) from plant matrices like Melaleuca species. After extraction, fractional distillation or column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) can separate this compound from other monoterpenoids. Gas chromatography-mass spectrometry (GC-MS) is critical for identifying and quantifying the compound, with retention indices and spectral libraries used for verification . For example, Melaleuca pentagona yields 0.4% (dry weight) oil containing ~10.4% methyl myrtenate, while M. raggedensis yields 1.5% oil with ~6.7% methyl myrtenate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.